molecular formula C11H23NO5 B12308738 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid

Cat. No.: B12308738
M. Wt: 249.30 g/mol
InChI Key: ZMXOXNYUMFKTFZ-UHFFFAOYSA-N
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Description

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid (CAS 1917864-92-6) is a synthetic, PEG-based amino acid derivative of interest in medicinal chemistry and neuroscience research. With a molecular formula of C11H23NO5 and a molecular weight of 249.30 g/mol, this compound features a flexible triethylene glycol monoethyl ether side chain attached to the backbone of an amino acid . This unique structure, which includes both a primary amine and a carboxylic acid functional group, makes it a valuable bifunctional building block for the synthesis of more complex molecules, such as its methyl ester derivative (CAS 2639414-23-4) . The compound's properties are characterized by a predicted density of 1.094 g/cm³ and a predicted pKa of 3.85 . Researchers are exploring its potential as a scaffold in the development of bioactive compounds. Structurally related amino acids have been investigated for their role as potential subunits in inhibitors of gamma-aminobutyric acid (GABA) uptake transporters (GATs) . Modulating GABA transport is a significant therapeutic strategy for neurological conditions, and novel amino acid backbones like this one provide a starting point for developing new inhibitors with improved potency and selectivity . This product is offered with a purity of 90% and is available for research purposes from several suppliers . It is supplied For Research Use Only (RUO) and is not approved for human or animal use.

Properties

Molecular Formula

C11H23NO5

Molecular Weight

249.30 g/mol

IUPAC Name

2-(2-aminoethyl)-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid

InChI

InChI=1S/C11H23NO5/c1-15-6-7-17-9-8-16-5-3-10(2-4-12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)

InChI Key

ZMXOXNYUMFKTFZ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCC(CCN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Triethylene Glycol Monomethyl Ether

The polyether side chain, 2-[2-(2-methoxyethoxy)ethoxy]ethyl, is synthesized via Williamson ether synthesis. Triethylene glycol reacts with methyl bromide in an alkaline medium (e.g., NaOH or KOH) to yield triethylene glycol monomethyl ether. Optimal conditions include a molar ratio of triethylene glycol:base:methyl bromide at 1:1.05:1.05, with dropwise addition at 25–40°C to minimize di-substitution. The product is purified via extraction and distillation, achieving >95% purity.

Tosylation of the Hydroxyl Group

The hydroxyl terminus of triethylene glycol monomethyl ether is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane with triethylamine as a base. Maintaining a low temperature (5–10°C) during TsCl addition prevents side reactions, with a reaction time of 1–4 hours. The tosylate intermediate, 2-[2-(2-methoxyethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, is isolated via aqueous workup and concentrated under reduced pressure.

Alkylation of a Protected Amino Acid Precursor

Ethyl 4-phthalimidobutanoate serves as the amino acid precursor. Deprotonation of the α-position with NaH in THF enables nucleophilic substitution by the tosylate intermediate. The alkylation proceeds at 60°C for 6–12 hours, yielding ethyl 4-phthalimido-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoate. Post-reaction purification via silica gel chromatography achieves ~85% yield.

Hydrolysis and Deprotection

The ester group is hydrolyzed with 6M HCl under reflux, followed by phthalimide removal using hydrazine hydrate in ethanol. The final product is isolated via crystallization, yielding 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid with an overall yield of 65–70%.

Catalytic Hydrogenation of Azide Intermediates

Catalytic Hydrogenation to Amine

The azide intermediate undergoes hydrogenation with 10% Pd/C in ethanol under H₂ atmosphere at room temperature. After 2 hours, the amine product, 2-[2-(2-aminoethoxy)ethoxy]ethanol, is filtered and concentrated. For the target compound, this step is modified to retain the methoxy terminus, requiring selective hydrogenation conditions.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Challenges
Alkylation-Tosylation Tosylation, alkylation, hydrolysis 65–70 High purity, scalable Multi-step, costly intermediates
Azide Hydrogenation Azide substitution, hydrogenation 70–75 Mild conditions, fewer steps Handling azides, safety concerns
Fermentation Microbial cultivation N/A Eco-friendly, single-step Requires strain engineering

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • Tosylation : Dichloromethane at 5–10°C minimizes side reactions.
  • Alkylation : THF at 60°C enhances nucleophilicity.
  • Hydrogenation : Ethanol as solvent prevents over-reduction.

Catalytic Efficiency

Pd/C loading at 10–20% wt/wt balances cost and activity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce new alkyl or acyl groups.

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential in drug formulation due to its ability to interact with various biological targets. It has shown promise in:

  • Neuroprotective Agents : Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, which are beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress .

Biochemical Research

  • Enzyme Inhibition : The compound's structural features allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. Research has demonstrated its effectiveness in inhibiting enzymes related to amino acid metabolism, which can be crucial in understanding metabolic disorders .

Drug Delivery Systems

The presence of the methoxyethoxy groups enhances the solubility and bioavailability of the compound, making it suitable for use in drug delivery systems. Its formulation can be optimized for:

  • Targeted Therapy : The compound can be encapsulated within nanoparticles or liposomes to enhance targeted delivery to specific tissues, such as cancerous cells, thereby improving therapeutic outcomes while minimizing side effects .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal explored the neuroprotective effects of derivatives of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of specific enzymes by this compound revealed that it effectively reduced the activity of certain amino acid decarboxylases. This inhibition was linked to alterations in metabolic pathways that could be leveraged for therapeutic interventions in metabolic disorders .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential use as a neuroprotective agent
Biochemical ResearchActs as an enzyme inhibitor affecting amino acid metabolism
Drug Delivery SystemsEnhances solubility and bioavailability for targeted therapies

Mechanism of Action

The mechanism of action of 4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ethoxy groups may enhance the compound’s solubility and facilitate its transport across biological membranes .

Comparison with Similar Compounds

Key Structural Features

The compound’s unique combination of a carboxylic acid, amino group, and polyether chain distinguishes it from related molecules. Below is a comparative analysis with structurally or functionally similar compounds from the evidence (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Key Structural Features Potential Applications
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid Amino, butanoic acid, polyether chain Branched ethoxy-methoxy chain at position 2 Drug delivery, solubility enhancer
(R)-2-Amino-4-(ethylthio)butanoic acid Amino, butanoic acid, ethylthio Thioether at position 4, (R)-configuration Sulfur metabolism studies
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine Amine, polyether chains Two branched polyether chains Surfactant, chelating agent
Benzonatate Benzoic acid ester, polyether chain Long nonaoxaoctacosyl ester chain Antitussive (cough suppressant)

Solubility and Reactivity

  • Target Compound: The polyether chain and carboxylic acid group confer high solubility in aqueous and polar solvents. The amino group enables participation in conjugation reactions (e.g., amide bond formation).
  • (R)-2-Amino-4-(ethylthio)butanoic acid: The ethylthio group introduces hydrophobicity compared to the target compound, reducing aqueous solubility. The thioether may undergo oxidation to sulfoxide/sulfone derivatives .
  • Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine : Lacks ionizable groups (except the amine), leading to moderate solubility. The amine’s nucleophilicity supports coordination chemistry or surfactant applications .
  • Benzonatate : The long polyether ester chain enhances lipid solubility, facilitating membrane penetration, while the ester group is prone to hydrolysis .

Pharmacological and Industrial Relevance

  • Target Compound: The polyether chain mimics polyethylene glycol (PEG) motifs, often used to improve drug pharmacokinetics. Its dual functional groups (amino and carboxylic acid) make it a candidate for bifunctional linker molecules.
  • Benzonatate : Demonstrates the therapeutic utility of polyether chains in enhancing bioavailability, as its structure localizes the drug to peripheral cough receptors .
  • Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine: Highlights the role of polyether amines in non-pharmaceutical applications, such as metal ion chelation or phase-transfer catalysis .

Biological Activity

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid, also known as 2-amino-4-[2-(2-methoxyethoxy)ethoxy]butanoic acid, is a complex organic compound notable for its unique structural features, including an amino group, a carboxylic acid backbone, and ether linkages. The compound's molecular formula is C₁₃H₃₁N₃O₅, with a molecular weight of approximately 221.25 g/mol. Its intricate structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its solubility and reactivity in biological systems. The presence of ether groups allows for various chemical reactions, including cleavage or substitution under acidic or basic conditions. Its structure can be summarized in the following table:

Property Details
Chemical Formula C₁₃H₃₁N₃O₅
Molecular Weight 221.25 g/mol
Functional Groups Amino group, carboxylic acid, ether linkages

The biological activity of 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activity and influence various biochemical pathways. This modulation is crucial in understanding its potential therapeutic applications.

1. Interaction with Biological Targets

Research indicates that 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid interacts with neurotransmitter transporters, particularly the glutamate transporters (mGAT1-4). This interaction suggests potential applications in treating neurological disorders by regulating neurotransmitter levels.

2. Case Studies

A study published in ResearchGate explored the synthesis and biological evaluation of amino acid derivatives similar to 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid. The findings indicated promising inhibitory effects on mGAT1-4 transporters, demonstrating the compound’s potential as a therapeutic agent in modulating glutamate levels in the brain .

3. Comparative Activity

The following table compares the biological activity of 4-amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid with related compounds:

Compound Target Activity Notes
4-Amino-3-hydroxybutanoic acid Moderate inhibition of mGAT transportersLacks ether linkages
L-Glutamic acid Direct neurotransmitterNatural amino acid with different properties
4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid Strong inhibition of mGAT transportersEnhanced solubility and reactivity

Synthesis and Research Applications

The synthesis of this compound involves several steps, typically starting with triethylene glycol monomethyl ether and reacting it with an amino acid derivative under controlled conditions. This multi-step process allows for the introduction of various functional groups necessary for its biological activity.

Industrial and Research Applications

4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid has several applications:

  • Medicinal Chemistry : As a potential drug precursor or active pharmaceutical ingredient.
  • Biochemistry : Studied for its roles in biochemical pathways.
  • Material Science : Used in developing advanced materials due to its unique chemical properties.

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